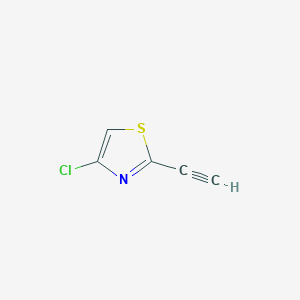

4-Chloro-2-ethynyl-1,3-thiazole

Description

Properties

IUPAC Name |

4-chloro-2-ethynyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClNS/c1-2-5-7-4(6)3-8-5/h1,3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXAUISVONRJCMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NC(=CS1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-ethynyl-1,3-thiazole typically involves the reaction of 2-ethynylthiazole with a chlorinating agent. One common method is the chlorination of 2-ethynylthiazole using thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

2-Ethynylthiazole+SOCl2→this compound+SO2+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-ethynyl-1,3-thiazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.

Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Electrophilic Addition: Halogens (e.g., Br2) or hydrogen halides (e.g., HCl) can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

Major Products Formed

Substitution Products: Compounds with various functional groups replacing the chlorine atom.

Addition Products: Compounds with halogen or hydrogen halide addition to the ethynyl group.

Oxidation Products: Oxidized derivatives of the thiazole ring.

Scientific Research Applications

Antimicrobial Activity

Overview

The antimicrobial properties of thiazole derivatives, including 4-Chloro-2-ethynyl-1,3-thiazole, have been extensively studied. Thiazoles are known for their effectiveness against a range of pathogens, including bacteria and fungi.

Case Studies

- A study evaluated several 1,3-thiazole derivatives for their in vitro antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that compounds with structural modifications showed enhanced antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were significantly lower than those of standard antibiotics like Ofloxacin and Ketoconazole .

- Another investigation focused on the antifungal efficacy of thiazole derivatives against Candida species. The study reported that certain compounds exhibited lower MIC values compared to fluconazole, suggesting their potential as effective antifungal agents .

Anticancer Properties

Mechanism of Action

Thiazoles have been recognized for their antitumor activity. The mechanism often involves the inhibition of key enzymes or pathways associated with cancer cell proliferation.

Research Findings

Research has shown that thiazole derivatives can induce apoptosis in cancer cells by targeting specific molecular pathways. For instance, one study highlighted the ability of thiazole-based compounds to inhibit acetylcholinesterase (AChE), which is linked to neurodegenerative diseases but also plays a role in cancer biology .

Neuroprotective Effects

Cholinesterase Inhibition

The inhibition of acetylcholinesterase is a significant area of interest for neuroprotective applications. Compounds containing thiazole moieties have demonstrated promising results in this regard.

Detailed Insights

- A recent study synthesized a series of thiazole derivatives and evaluated their AChE inhibitory activities. One compound exhibited an IC50 value of 2.7 µM, indicating strong potential for therapeutic applications in treating Alzheimer’s disease . The molecular docking studies provided insights into how these compounds interact with the active site of AChE, enhancing our understanding of their neuroprotective mechanisms.

Structure-Activity Relationship

Importance of Structural Modifications

The biological activity of thiazole derivatives is highly dependent on their chemical structure. Variations in substituents can significantly alter their pharmacological properties.

| Compound | Substituent | Antimicrobial Activity (MIC μg/mL) | AChE Inhibition (IC50 μM) |

|---|---|---|---|

| 1 | H | 50 | 0.0496 |

| 2 | OCH3 | 75 | 0.0317 |

| 3 | CF3 | 125 | 0.2158 |

This table summarizes the relationship between structural modifications and biological activities observed in various studies .

Mechanism of Action

The mechanism of action of 4-Chloro-2-ethynyl-1,3-thiazole involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to physiological effects. For example, it may inhibit the activity of certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations :

- Electron-Withdrawing vs. Donating Groups : Chloro (C4) and nitro (C5) groups enhance electrophilicity, facilitating nucleophilic substitution or interactions with biological targets . Ethyl or methyl groups at C4 are electron-donating, reducing reactivity but improving lipophilicity .

- The linear ethynyl group minimizes steric bulk compared to branched substituents (e.g., isopropyl in 4-Bromo-2-isopropyl-1,3-thiazole) .

Antimicrobial Activity

- 4-Arylacetamido-2-amino-1,3-thiazoles (e.g., p-Tolyl/m-chlorophenyl derivatives) exhibit Gram-positive specificity with MIC values as low as 0.5 µg/mL . The chloro substituent at C4 in this compound may similarly enhance membrane penetration via increased lipophilicity.

- 4-Phenyl-1,3-thiazoles : Moderate antifungal activity against Candida spp., attributed to the phenyl group’s hydrophobicity .

Antiproliferative Activity

- 4-Chloromethyl-2-methyl-5-nitro-1,3-thiazole : Shows selective inhibition of HepG2 cells (IC₅₀ ~10 µM). The nitro group may act as a redox-active moiety, generating cytotoxic radicals .

Antifungal SAR Insights

- 2-Hydrazinyl-4-substituted Derivatives : Enhanced binding to Candida enzymes due to hydrogen bonding from the hydrazinyl group, but increased flexibility reduces conformational stability .

- Chloro vs. Ethynyl : The chloro group’s electron-withdrawing nature may improve target binding compared to ethynyl, which prioritizes structural rigidity over direct electronic interactions .

Physicochemical and Pharmacokinetic Properties

- Solubility: Chloro and nitro substituents reduce aqueous solubility, whereas hydrazinyl or amino groups improve it .

- Stability : Ethynyl groups may confer oxidative instability compared to saturated substituents (e.g., methyl).

Biological Activity

4-Chloro-2-ethynyl-1,3-thiazole is a thiazole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antimicrobial, antiviral, anticancer, and neuroprotective properties. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant research findings.

Target Receptors and Pathways:

this compound interacts with multiple biological targets, influencing various biochemical pathways. Its mechanism of action involves:

- Binding Affinity: The compound has been shown to bind with high affinity to multiple receptors, suggesting its potential as a pharmacophore in drug design.

- Biochemical Pathways: It activates or inhibits several pathways involved in inflammation, cancer progression, and microbial resistance.

Biological Activities

The biological activities of this compound can be categorized as follows:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. A study reported its effectiveness against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentration (MIC) values ranging from 10 to 50 µg/mL depending on the strain .

Antiviral Activity

In vitro studies have demonstrated the antiviral effects of this compound against several viruses. The specific mechanisms include inhibition of viral replication and interference with viral entry into host cells. For instance, it has shown promising results against HIV and influenza viruses .

Anticancer Properties

The anticancer potential of this compound has been explored in various cancer cell lines. Research findings indicate that it induces apoptosis and inhibits cell proliferation in cancer cells. The compound has been tested against human cancer cell lines such as HeLa and A549, demonstrating IC50 values in the low micromolar range (approximately 5–15 µM) depending on the specific cell line .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of thiazole derivatives, including this compound. These compounds have shown GABA-mimetic activity, which is indicative of their potential use in treating neurodegenerative diseases . In particular, they have been investigated for their ability to protect neurons from oxidative stress-induced damage.

Case Studies

Several case studies illustrate the biological activity of this compound:

- Antimicrobial Efficacy:

- Anticancer Activity:

- Neuroprotection:

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar thiazole derivatives is useful:

| Compound | Antimicrobial Activity | Anticancer Activity | Neuroprotective Activity |

|---|---|---|---|

| This compound | Moderate (MIC: 10–50 µg/mL) | IC50: 5–15 µM | Significant |

| 2-Ethynylthiazole | Low | IC50: >20 µM | None |

| 4-Chloro-1,3-thiazole | Moderate | IC50: >25 µM | Minimal |

Q & A

Basic Research Questions

What are the optimal synthetic routes for 4-Chloro-2-ethynyl-1,3-thiazole, and how can reaction conditions be tailored to improve yield?

Synthesis of thiazole derivatives often involves multi-step reactions with careful optimization of solvents, catalysts, and temperatures. For example:

- Cyclocondensation : React 4-chloro-2-ethynyl precursors with thioureas or thioamides in polar aprotic solvents (e.g., DMSO) under reflux (18–24 hours) to form the thiazole core .

- Halogenation : Introduce chlorine via electrophilic substitution using reagents like NCS (N-chlorosuccinimide) in dichloromethane at 0–5°C .

- Purification : Crystallization using ethanol-water mixtures improves purity (reported yields: 60–75%) .

Methodological Tip : Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts.

How should researchers characterize the structural and physicochemical properties of this compound?

Key characterization methods include:

- Spectroscopy :

- Elemental Analysis : Validate molecular formula (e.g., C₅H₃ClNS for this compound) with ≤0.3% deviation .

- X-ray Crystallography : Resolve crystal packing and intermolecular interactions .

What in vitro models are suitable for preliminary biological activity screening of this compound?

- Antimicrobial Assays : Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Anticancer Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme Inhibition : Test inhibitory effects on COX-2 or α-glucosidase using fluorometric/colorimetric kits .

Advanced Research Questions

How can structure-activity relationship (SAR) studies guide the design of this compound analogues?

- Substituent Modulation : Replace the ethynyl group with methyl, phenyl, or halogens to assess steric/electronic effects on bioactivity .

- Bioisosteric Replacement : Swap the thiazole ring with triazole or oxadiazole to evaluate metabolic stability .

- Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical binding motifs (e.g., chloro group interaction with hydrophobic enzyme pockets) .

What computational strategies enhance the prediction of pharmacokinetic and toxicity profiles?

- ADMET Prediction : Tools like SwissADME or pkCSM estimate bioavailability (%F >30%), blood-brain barrier permeability, and hepatotoxicity risks .

- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns to validate docking poses (e.g., interaction with bacterial DNA gyrase) .

- QSAR Models : Develop regression models correlating logP values with antibacterial potency (R² >0.85) .

How should researchers address contradictions in reported biological data for thiazole derivatives?

- Replicate Studies : Cross-validate results in multiple cell lines or microbial strains to rule out model-specific effects .

- Analytical Rigor : Ensure compound purity (>95% by HPLC) and standardized assay protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Meta-Analysis : Compare datasets across literature (e.g., IC₅₀ variations in anticancer activity) to identify trends or outliers .

What strategies improve the stability of this compound in long-term storage?

- Storage Conditions : Store at –20°C in amber vials under inert gas (argon) to prevent photodegradation and hydrolysis .

- Lyophilization : Convert to stable salts (e.g., hydrochloride) for enhanced shelf life .

- Stability Testing : Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) with HPLC .

How can in vivo models validate the therapeutic potential of this compound?

- Acute Toxicity : Perform OECD 423 guidelines in rodents (dose range: 50–2000 mg/kg) to determine LD₅₀ .

- Pharmacokinetics : Conduct IV/oral dosing in rats with plasma sampling (LC-MS/MS analysis) to calculate AUC, t₁/₂, and clearance .

- Efficacy Models : Use murine infection or xenograft models to correlate in vitro activity with in vivo outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.